N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
The compound N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a 1,3-thiazole core substituted with a 4-methyl group, connected via an acetamide linker to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further functionalized with a 2-(thiophen-2-yl)acetamido group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial or anticancer research .
The thiophene ring, a heteroaromatic system, may improve metabolic stability compared to purely phenyl-based analogs .
Properties
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S4/c1-8-6-23-12(15-8)17-11(21)7-24-14-19-18-13(25-14)16-10(20)5-9-3-2-4-22-9/h2-4,6H,5,7H2,1H3,(H,15,17,21)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJWGUVKZCIFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Chemical Structure
The compound features a thiazole and thiadiazole moiety, which are known for their biological activity. The presence of sulfur atoms in the structure may contribute to its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of thiazoles and thiadiazoles often exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown promising results against various bacterial strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| Compound C | C. albicans | 8 μg/mL |
These results suggest that the compound could be effective against both gram-positive and gram-negative bacteria as well as fungi .
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. In vitro studies have shown that certain thiazole-containing compounds can inhibit viral replication effectively.
| Compound | Virus | EC50 (μM) |
|---|---|---|
| Compound D | HCV | 0.35 |
| Compound E | HIV | 0.20 |
The antiviral activity appears to correlate with structural modifications in the thiazole ring and the presence of specific substituents on the thiadiazole moiety .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Disruption of Membrane Integrity : Some studies suggest that thiazole derivatives can compromise microbial cell membranes, leading to cell death.
- Interference with Nucleic Acid Synthesis : The compound might affect DNA or RNA synthesis in pathogens, thereby inhibiting their proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole and thiadiazole derivatives against various pathogens. The study found that specific substitutions increased antimicrobial efficacy significantly.
Study Overview
- Objective : To evaluate the antimicrobial and antiviral potential of synthesized thiazole derivatives.
- Methodology : Compounds were synthesized through multi-step reactions and tested against standard microbial strains.
Results :
The most potent derivative exhibited an MIC of 4 μg/mL against E. coli and an EC50 value of 0.15 μM against HIV .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is C₁₁H₁₄N₂S₂. Its structure includes a thiazole ring, thiophene moiety, and thiadiazole component, which contribute to its diverse biological activities. The compound's unique configuration allows it to interact with various biological targets effectively.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial activity. The thiazole and thiadiazole rings are known to enhance the antimicrobial efficacy against a range of pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance.
Anticancer Potential
Research has shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms. For instance:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of specific cancer cell lines by disrupting cell cycle progression.
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, leading to cell death in malignant cells while sparing normal cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases.
Interaction with Biological Targets
The compound's structure allows it to interact with various enzymes and receptors involved in disease processes:
- Enzyme Inhibition : It may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could act as a modulator for receptors involved in inflammation and immune responses.
Reactive Oxygen Species (ROS) Modulation
The ability to influence ROS levels is crucial for its anticancer and anti-inflammatory effects. By modulating oxidative stress within cells, the compound can protect against cellular damage while promoting apoptosis in cancerous cells.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro in macrophage cultures. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic/Thiophene Moieties
Key Analogs :
N-(3,4-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (): Molecular Weight: 472.417 g/mol Substituents: Dichlorophenyl and methoxybenzyl groups.
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide ():
- Substituents: Chlorobenzyl and dimethylphenyl groups.
- Impact: Methyl groups increase steric bulk, possibly hindering target binding compared to the target compound’s thiophene moiety .
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ():
- Substituents: Oxadiazole replaces thiadiazole; 4-methylphenyl group.
- Impact: Oxadiazole’s higher electronegativity may alter electronic distribution, affecting binding affinity .
Comparison with Target Compound :
The target compound’s thiophene-acetamido group introduces a conjugated π-system absent in phenyl/chlorophenyl analogs. This may enhance interactions with aromatic residues in enzyme active sites. Additionally, thiophene’s lower electron density compared to phenyl could reduce metabolic oxidation, improving stability .
Core Heterocycle Modifications
Thiadiazole vs. Oxadiazole Derivatives :
- For instance, compounds in (oxadiazole-indole hybrids) show enhanced antimicrobial activity due to improved dipole interactions .
Target Compound’s Advantage :
The thiadiazole core may offer better resistance to enzymatic degradation compared to oxadiazole, as sulfur’s larger atomic size reduces nucleophilic attack susceptibility .
Pharmacological and Physicochemical Properties
Data Table: Key Properties of Selected Analogs
Analysis :
Challenges :
- Steric hindrance from the 4-methylthiazole group may reduce reaction yields during coupling steps.
- Purification of sulfur-rich compounds requires specialized chromatographic techniques due to high polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
